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Cat. No.: B1672383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK356278 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme

responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting

PDE4, GSK356278 increases intracellular cAMP levels, a mechanism that has shown

therapeutic potential in treating central nervous system (CNS) disorders.[1] Effective target

engagement within the brain is paramount for the efficacy of any CNS drug candidate.

Therefore, accurate measurement of brain penetration is a critical step in the preclinical and

clinical development of GSK356278.

These application notes provide an overview of key methodologies to assess the brain

penetration of GSK356278, including preclinical evaluation in animal models and clinical

evaluation in humans. Detailed protocols for in vivo microdialysis and brain-to-plasma ratio

determination in rats are provided, alongside a description of a human Positron Emission

Tomography (PET) study.

Quantitative Data Summary
The following tables summarize key quantitative data regarding the brain penetration and

target engagement of GSK356278.

Table 1: Preclinical Pharmacokinetics of GSK356278
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Species
Administration
Route

Key Findings Reference

Rat, Marmoset,

Cynomolgus Monkey,

Ferret

Oral and Intravenous

GSK356278 is a

brain-penetrant PDE4

inhibitor.[1][2]

[1][2]

Table 2: Human Brain PDE4 Occupancy by GSK356278 Measured by --INVALID-LINK---

rolipram PET[3][4]

Parameter Value

Dose of GSK356278 Single 14 mg oral dose

Mean Plasma Cmax 42.3 ng/mL

PDE4 Occupancy at Tmax 48%

In vivo EC50 46 ± 3.6 ng/mL

Reduction in --INVALID-LINK---rolipram whole

brain VT at 3h post-dose
17% (p = 0.01)

Reduction in --INVALID-LINK---rolipram whole

brain VT at 8h post-dose
4%

Signaling Pathway
GSK356278 is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades

cyclic adenosine monophosphate (cAMP), a crucial second messenger in signal transduction

pathways. By inhibiting PDE4, GSK356278 leads to an accumulation of intracellular cAMP,

which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream

targets, including transcription factors like cAMP response element-binding protein (CREB),

leading to changes in gene expression and cellular function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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